5-丙基-1,3,5-三嗪烷-2-硫酮

描述

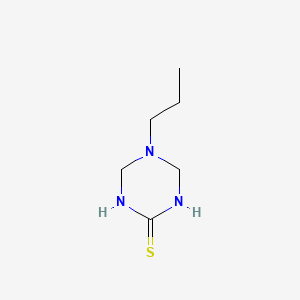

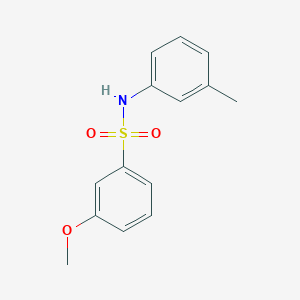

"5-propyl-1,3,5-triazinane-2-thione" is a chemical compound belonging to the class of 1,3,5-triazinanes, which are cyclic compounds containing a six-membered ring with three nitrogen atoms and three carbon atoms at alternating positions. The specific compound of interest features a propyl group and a thione moiety, suggesting its participation in various chemical reactions and its potential utility in material science, chemistry, and possibly pharmacology, excluding any direct drug use or dosage implications.

Synthesis Analysis

The synthesis of 1,3,5-triazinane derivatives often involves condensation reactions. A study by Zhang et al. (2012) describes a facile synthesis approach for 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones via the condensation of aromatic amines with thiourea and formaldehyde, suggesting a potentially similar synthetic route for the compound (Zhang, Wang, & Zhang, 2012).

Molecular Structure Analysis

Molecular structure analyses of 1,3,5-triazinane derivatives have been conducted through methods such as X-ray crystallography and spectroscopy. For example, Giumanini et al. (1994) obtained high yields of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones via uncatalysed reactions, with X-ray crystallographic data obtained for derivatives, providing insights into their molecular structure (Giumanini et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of 1,3,5-triazinane derivatives includes aminomethylation and cycloaddition reactions, highlighting the compound's versatility in synthesis. Chen et al. (2020) discuss the extensive applications of 1,3,5-triazinanes for constructing various nitrogen-containing compounds through aminomethylation and cycloaddition reactions, indicating the potential reactivity of the compound (Chen, Liang, & Xiao, 2020).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 1,3,5-triazinane derivatives can vary widely depending on the substituents attached to the core structure. These properties are essential for determining the compound's applicability in different chemical contexts. However, specific data on "5-propyl-1,3,5-triazinane-2-thione" were not directly available in the searched literature.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for understanding the behavior of 1,3,5-triazinane derivatives in chemical reactions and potential applications. For instance, the reactivity of these compounds with isothiocyanates and their subsequent transformation into various substituted derivatives as discussed by Saeed et al. (2010), provides a glimpse into their chemical versatility (Saeed, Rashid, Jones, & Yunas, 2010).

科学研究应用

合成技术: 一项研究描述了 5-芳基-1-[(芳基氨基)甲基]-1,3,5-三嗪烷-2-硫酮的简便合成方法,重点介绍了制备这些化合物的有效途径 (张,王,& 张,2012).

化学反应和衍生物: 使用含铜和钐催化剂合成 5-烷基-1,3,5-三嗪烷-2-酮和 5-烷基-1,3,5-三嗪烷-2-硫酮的研究证明了生产这些化合物的有效程序 (Khairullina, Geniyatova, Ibragimov, & Dzhemilev, 2013).

抗菌活性: 合成了一系列 6-亚氨基-1-芳基-4-(芳基亚氨基)-1,3,5-三嗪烷-2-硫酮衍生物,并评估了它们对各种细菌菌株的抗菌活性,结果很有希望 (Babu, Srinivasu, Saha, & Reddy, 2019).

分子结构和相互作用: 研究了 1-(4-氯苯胺甲基)-5-(4-氯苯基)-1,3,5-三嗪烷-2-硫酮和类似化合物的分子结构,揭示了氢键链和环的见解 (Zhang, Xian, Li, & Zhang, 2008).

合成和抗炎活性: 进行了涉及合成新的三嗪烷-2-硫酮及其抗炎活性和分子对接研究的研究,表明它们的潜在药用价值 (Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari, 2020).

化学反应催化: 另一项研究重点关注尿素和硫脲与 N,N-双(甲氧基甲基)烷胺的催化环氨基甲基化,展示了 5-烷基-1,3,5-三嗪烷-2-硫酮等化合物的合成 (Khairullina, Geniyatova, Meshcheryakova, Khalilov, Ibragimov, & Dzhemilev, 2015).

工业中的缓蚀: 探索了 1,3,5-三(4-甲氧基苯基)-1,3,5-三嗪烷作为石油和天然气工业缓蚀剂的应用,显示出防止钢腐蚀的高效率 (Onyeachu, Chauhan, Quraishi, & Obot, 2020).

属性

IUPAC Name |

5-propyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c1-2-3-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMAATPRQRTZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)

![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)

![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)

![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)